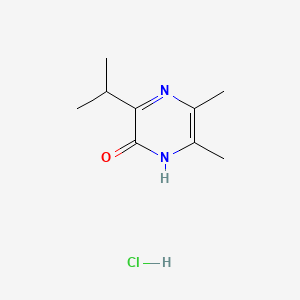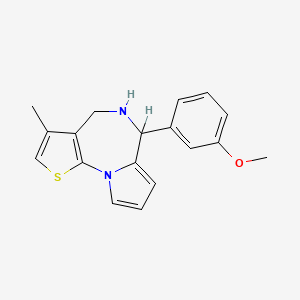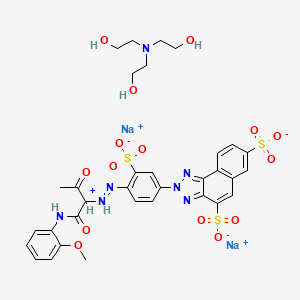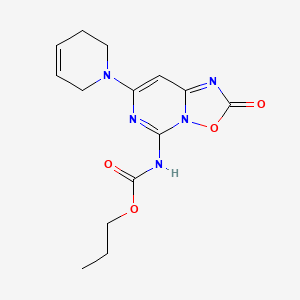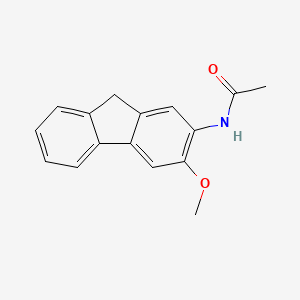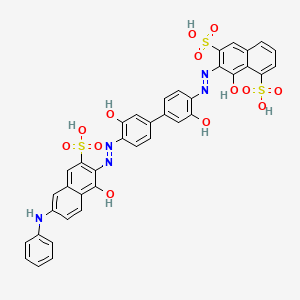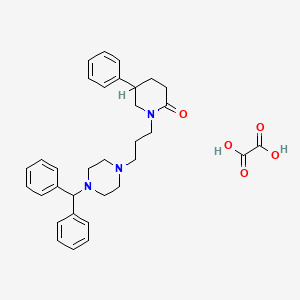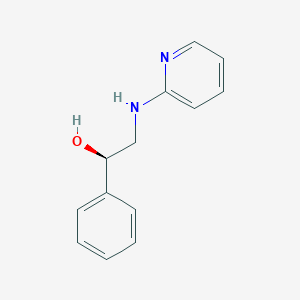
Fenyramidol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenyramidol involves the reaction of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is subsequently reduced to yield Fenyramidol. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of Fenyramidol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Fenyramidol undergoes various chemical reactions, including:
Oxidation: Fenyramidol can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Fenyramidol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and kinetics.
Biology: Fenyramidol is used in research related to muscle physiology and pharmacology.
Medicine: The compound is studied for its potential therapeutic effects in treating muscle spasms and pain.
Industry: It is used in the formulation of muscle relaxant medications
Wirkmechanismus
Fenyramidol exerts its muscle relaxant effects by inhibiting the metabolism of phenytoin, leading to increased levels of phenytoin in the plasma. This results in the modulation of neuronal activity, thereby reducing muscle spasms and pain . The exact molecular targets and pathways involved are not fully understood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: Used for the treatment of muscle spasms but has a different chemical structure.
Carisoprodol: A centrally acting muscle relaxant with similar therapeutic effects
Uniqueness
Fenyramidol is unique in its specific inhibition of phenytoin metabolism, which distinguishes it from other muscle relaxants. Its chemical structure also allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
92842-83-6 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(1R)-1-phenyl-2-(pyridin-2-ylamino)ethanol |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)/t12-/m0/s1 |
InChI-Schlüssel |
ZEAJXCPGHPJVNP-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CNC2=CC=CC=N2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



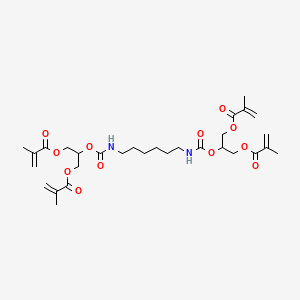
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
